Tiglylglycine

Descripción general

Descripción

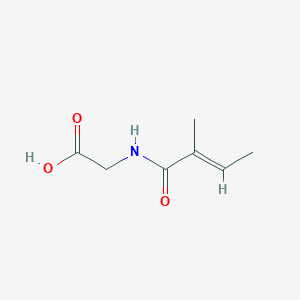

N-Tigloylglycine is an amino acid metabolite, reportedly identified as a urinary marker for characterizing tuberculosis treatment failure.

Tiglylglycine belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from glycine. This compound has been found to be associated with the diseases known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency; this compound has also been linked to several inborn metabolic disorders including propionic acidemia and beta-ketothiolase deficiency.

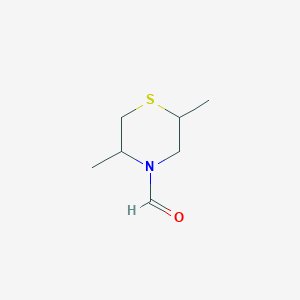

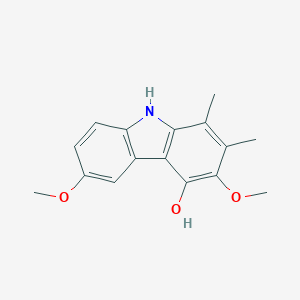

This compound is an N-acylglycine that is glycine with an amine hydrogen substituted by a 2-methylbut-2-enoyl (tiglyl) group. It has a role as a metabolite. It derives from a glycine.

Aplicaciones Científicas De Investigación

Antioxidant and Therapeutic Properties : Tiglylglycine's metabolite, Tiopronin, is being investigated for its potential in treating cataracts due to its antioxidant properties (Beltz, Pfaff, & Ercal, 2018).

Antimicrobial Activity : this compound has demonstrated in vitro activity against Clostridium difficile, suggesting it could serve as an alternative therapeutic option for critically ill patients or cases of refractory CDI (di Bella, Nisii, & Petrosillo, 2015).

Trauma-Induced Coagulopathy Treatment : It is being considered as a potential therapeutic agent for treating trauma-induced coagulopathy (Frith, Cohen, & Brohi, 2012).

Link to Autism and Mitochondrial Dysfunction : Elevated urinary levels of this compound are markers for mitochondrial dysfunction and/or mutations, potentially linked to autism (Shaw, 2017).

Metabolic Disorders Indicator : Increased this compound in urine is found in patients with disorders of isoleucine metabolism and the respiratory chain (Bennett, Powell, Swartling, & Gibson, 1994).

Ketotic Hyperglycinemia Syndrome : It may result from the inhibition of SHMT by high intracellular concentrations of Tiglyl CoA (Ho, Hillman, & Dodge, 1974).

Structural Biology : The crystal structure of its analog, α-glycylglycine, contributes to understanding protein constitution and configuration (Hughes & Moore, 1942).

Enzymatic Activity : Tiopronin and related compounds are substrates for peptidylglycine α-amidating monooxygenase (PAM), crucial in biosynthesis of bioactive peptides and fatty acids (McIntyre et al., 2006).

Mecanismo De Acción

Target of Action

N-Tigloylglycine, also known as Tiglylglycine, is an amino acid metabolite It is known that acyl glycines, a class of compounds to which n-tigloylglycine belongs, are produced through the action of glycine n-acyltransferase .

Mode of Action

It is known that acyl glycines are produced through the action of the enzyme glycine n-acyltransferase (ec 23113), which catalyzes the chemical reaction: acyl-CoA + glycine -> CoA + N-acylglycine . This suggests that N-Tigloylglycine may interact with its targets in a similar manner.

Biochemical Pathways

N-Tigloylglycine is an intermediate product of the catabolism of isoleucine . This suggests that it may play a role in the biochemical pathways related to the metabolism of this essential amino acid.

Pharmacokinetics

It is known that n-tigloylglycine can be detected in human and animal urine samples , suggesting that it is excreted through the urinary system.

Result of Action

N-Tigloylglycine has been identified as a urinary marker for characterizing tuberculosis treatment failure . This suggests that changes in the levels of this compound may be associated with the effectiveness of tuberculosis treatment.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

N-Tigloylglycine is produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine – > CoA + N-acylglycine . It is an intermediate product of the catabolism of isoleucine .

Molecular Mechanism

It is known to be involved in the catabolism of isoleucine, suggesting that it may interact with enzymes involved in this metabolic pathway .

Temporal Effects in Laboratory Settings

It is known to be a stable compound with a melting point of 86 °C .

Metabolic Pathways

N-Tigloylglycine is involved in the metabolic pathway of isoleucine catabolism, where it is produced as an intermediate product .

Propiedades

IUPAC Name |

2-[[(E)-2-methylbut-2-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUSVQOKJIDBLP-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317636 | |

| Record name | Tiglylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tiglylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35842-45-6 | |

| Record name | Tiglylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35842-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiglylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035842456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiglylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Tigloylglycine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF97P3227C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tiglylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is tiglylglycine and what is its significance in the body?

A1: this compound is an intermediate metabolite in the isoleucine catabolism pathway. While not directly involved in biological processes, its presence in elevated levels signals potential disruptions in metabolic pathways, particularly those involving isoleucine, ketone bodies, and the respiratory chain.

Q2: How is this compound detected and measured in biological samples?

A: The gold standard for measuring TG is a stable isotope dilution gas chromatography-mass spectrometry (GC-MS) method. This method offers high specificity and sensitivity, allowing for accurate quantification of TG in urine samples []. Other techniques like ion chromatography coupled with mass spectrometry (IC-MS) have also been explored for detecting TG in serum and urine [].

Q3: Why is this compound considered a useful biomarker in metabolic disorders?

A: Unlike some metabolites that fluctuate widely, TG demonstrates a more stable presence, making it a reliable indicator of certain metabolic abnormalities. Its elevation is consistently observed in disorders like beta-ketothiolase deficiency, propionic acidemia, and methylmalonic acidemia [, , , , , ].

Q4: Can this compound levels help differentiate between different metabolic disorders?

A: While TG elevation is a common finding in several disorders, the specific pattern and degree of elevation, combined with other clinical and biochemical parameters, can aid in differential diagnosis. For instance, the presence of additional metabolites like 2-methyl-3-hydroxybutyrate and 2-methylacetoacetate alongside TG is characteristic of beta-ketothiolase deficiency [, , , , ].

Q5: What clinical presentations might lead physicians to investigate for this compound in a patient's urine?

A: Unexplained ketoacidosis, especially in infancy or early childhood, is a strong indicator. Symptoms like vomiting, lethargy, hypotonia, and developmental delay can also prompt investigation [, , , , , , , , ].

Q6: Are there cases of metabolic disorders where this compound was a key diagnostic clue?

A: Yes, there have been several case reports where elevated this compound levels played a crucial role in diagnosing metabolic disorders. For example, in two siblings with mitochondrial 2-methylacetoacetyl-CoA thiolase deficiency, the presence of this compound in urine, along with other specific metabolites, led to their diagnosis and subsequent management [].

Q7: Is the absence of this compound in urine enough to rule out certain metabolic disorders?

A: Not necessarily. While its presence is a strong indicator, absence doesn’t definitively rule out a disorder. In some mild forms of beta-ketothiolase deficiency, for instance, TG excretion might be intermittent or even absent in periods without metabolic decompensation [, , ].

Q8: How do elevated this compound levels correlate with disease severity in metabolic disorders?

A: Research suggests a correlation between the degree of TG elevation and the severity of certain metabolic disorders. In beta-ketothiolase deficiency, for instance, higher TG levels were associated with more severe clinical manifestations and poorer outcomes [, ].

Q9: Can dietary interventions affect this compound levels in individuals with metabolic disorders?

A: Yes, dietary isoleucine restriction has been shown to reduce TG levels in individuals with disorders like beta-ketothiolase deficiency []. This highlights the direct relationship between isoleucine metabolism and TG production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl-](/img/structure/B26053.png)

![9-Bromo-9-borabicyclo[3.3.1]nonane](/img/structure/B26058.png)